methyl {[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate
Overview
Description
Methyl {[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate is a useful research compound. Its molecular formula is C18H13ClO5 and its molecular weight is 344.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.0451512 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- A series of derivatives related to the chemical structure of methyl {[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate have been synthesized, showing significant in vitro antimicrobial activity. This includes the synthesis of (Z)-3-{[3-oxobenzofuran-2(3H)-ylidene]methyl}-4H-chromen-4-one derivatives, which were characterized by various spectral data and tested for their antimicrobial properties (Pervaram et al., 2018).
Structural and Theoretical Studies
- Research involving the structural and theoretical analysis of related compounds, such as derivative studies of imidazo-1,2,4-triazine, reveals insights into molecular geometry, intramolecular interactions, and potential for application in designing compounds with specific properties (Dybała & Sztanke, 2016).
Antioxidative and Anti-inflammatory Properties
- Studies on derivatives from natural sources, such as the red seaweed Gracilaria opuntia, have identified highly oxygenated 2H-chromen derivatives with antioxidative and anti-inflammatory properties. These findings suggest potential applications in developing natural remedies for inflammation and oxidative stress-related conditions (Makkar & Chakraborty, 2018).
Crystal Structure Analysis
- Crystallography studies provide detailed insights into the molecular structure of related compounds, enabling a deeper understanding of their physical and chemical properties. Such research can facilitate the development of new materials or drugs by elucidating the structural basis of their activity and interactions (Kadhum et al., 2012).
Properties
IUPAC Name |
methyl 2-[2-(2-chlorophenyl)-4-oxochromen-3-yl]oxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-22-15(20)10-23-18-16(21)12-7-3-5-9-14(12)24-17(18)11-6-2-4-8-13(11)19/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJQOVDAKOKLKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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